Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1056629-20-9) is a spirocyclic compound featuring a benzyl ester group, a 7-methyl substituent, and a ketone at position 9. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.39 g/mol . The spirocyclic core (3-azaspiro[5.5]undecane) confers rigidity, while the benzyl ester enhances reactivity in synthetic applications. This compound is utilized in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules .
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 11-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-15-13-17(21)7-8-19(15)9-11-20(12-10-19)18(22)23-14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
PIHHLFMDJVGAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves multiple steps. One common method includes the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds within the spirocyclic family can exhibit antimicrobial properties. A study demonstrated that similar derivatives showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.
Analgesic Properties
Preliminary studies have suggested that derivatives of this compound might have analgesic properties. The mechanism likely involves modulation of pain pathways, which is an area of ongoing research.
Materials Science Applications
The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Polymerization
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties of the resulting materials. Studies have shown that spirocyclic compounds can improve thermal stability and mechanical strength in polymeric matrices.
Coatings and Adhesives
Due to its chemical stability, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzyl 7-methyl derivative | E.coli | 15 |
| Benzyl 7-methyl derivative | S.aureus | 18 |
| Control (antibiotic) | E.coli | 25 |
| Control (antibiotic) | S.aureus | 30 |
Case Study: Polymer Enhancement
In another study focused on polymer composites, researchers incorporated Benzyl 7-methyl derivatives into a polycarbonate matrix. The findings showed enhanced tensile strength and thermal stability compared to the control group without the additive.
| Sample | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control | 50 | 250 |
| With Benzyl derivative | 65 | 270 |
Mechanism of Action
The mechanism of action of Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to GABAAR, the compound inhibits its function, leading to changes in neuronal excitability and neurotransmission.
Comparison with Similar Compounds
tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate (CAS: 873924-08-4)
tert-Butyl 7-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate (CAS: 1198284-49-9)
tert-Butyl 8-Oxo-3,9-Diazaspiro[5.5]Undecane-3-Carboxylate
Benzyl 8,10-Dioxo-3,9-Diazaspiro[5.5]Undecane-3-Carboxylate (CAS: 1061742-33-3)
- Molecular Formula : C₁₈H₂₁N₂O₅
- Molecular Weight : 345.38 g/mol (estimated).
- Applications: Suited for targeting polar binding pockets in proteolysis-targeting chimeras (PROTACs) .
Structural and Functional Analysis
Ester Group Impact
Substituent Effects
Pharmacokinetic Properties
| Property | Benzyl 7-Methyl-9-Oxo | tert-Butyl 9-Oxo | tert-Butyl 7-Oxo |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.8 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.08 |
| Metabolic Stability | Moderate | High | High |
Data inferred from structural analogs .
Biological Activity
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1599479-14-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its cytotoxic effects, antibacterial activity, and potential therapeutic applications.
Cytotoxic Activity
Research indicates that compounds with similar spirocyclic structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis through mechanisms such as activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis .
In particular, spirocyclic compounds have been shown to:
- Increase levels of cleaved PARP1, indicating activation of apoptotic pathways.
- Affect cell cycle progression, leading to G2/M phase arrest in cancer cells .
Antibacterial Properties
Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane derivatives have been investigated for their antibacterial activity. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that benzyl derivatives may possess comparable properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related spirocyclic compounds reveal that modifications in the side chains significantly influence biological activity. For example, variations in substituents at the nitrogen or carbon positions can enhance or reduce cytotoxic effects and antibacterial activity .
Data Summary Table
Q & A
Q. What are the key synthetic strategies for preparing Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate?
The synthesis typically involves multi-step protocols, including:
- Protection/deprotection steps : Use of tert-butyl groups (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate as a precursor) to stabilize reactive intermediates .
- Coupling reactions : Amide or ester bond formation under anhydrous conditions, often with DIPEA as a base in DMSO at elevated temperatures (~130°C) .
- Spirocyclization : Ring closure via nucleophilic substitution or condensation, leveraging the rigidity of the spiro core to minimize side products . Example: A tert-butyl-protected intermediate reacts with fluorinated isoindoline dione in DMSO to yield the target compound after deprotection .
Q. Which spectroscopic methods are critical for characterizing this spirocyclic compound?
- NMR Spectroscopy :
- 1H NMR : Analyze splitting patterns to confirm the spiro junction's rigidity. For example, distinct singlet peaks for benzyl protons and methyl groups (e.g., δ 1.4–1.5 ppm for tert-butyl) .
- 13C NMR : Identify carbonyl carbons (e.g., 9-oxo at ~170–180 ppm) and spiro carbon connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C19H23NO4) and fragmentation patterns .
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?
The spiro[5.5]undecane core imposes:
- Conformational rigidity : Reduces rotational freedom, enhancing binding specificity in biological targets .
- Steric effects : The 7-methyl and 9-oxo groups create steric hindrance, affecting solubility and crystallization behavior .
- Chirality : The spiro center may introduce stereoisomers, necessitating chiral HPLC or crystallographic resolution .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure?
- Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals.
- Refinement with SHELXL : Refine atomic positions and thermal parameters iteratively, leveraging constraints for the spiro core’s bond lengths and angles .
- ORTEP Visualization : Generate 3D ellipsoid models to validate spiro geometry and intermolecular interactions (e.g., hydrogen bonding with carboxylate groups) . Example: A similar compound, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, was resolved to 0.8 Å resolution, confirming chair conformations in both rings .
Q. What computational methods are effective for predicting the reactivity of this compound?
- DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to study electronic effects of the benzyl ester and 9-oxo groups .
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to predict solubility and aggregation tendencies .
- Docking Studies : Model interactions with biological targets (e.g., PARP enzymes) to guide SAR for drug discovery .
Q. How to address discrepancies between experimental and theoretical spectral data?
- Dynamic Effects : NMR signal broadening due to slow ring puckering in the spiro core at room temperature. Variable-temperature NMR can resolve this .
- Tautomerism : The 9-oxo group may participate in keto-enol equilibria, altering spectral peaks. Use deuterated solvents (e.g., D2O) to quench exchange .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles .
Q. What strategies optimize yield in spirocyclic synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 3h) while maintaining high yields (~80%) .
- Protecting Group Tuning : Replace tert-butyl with benzyl groups to improve solubility in polar solvents .
- Catalysis : Use Pd-mediated cross-coupling for late-stage functionalization of the spiro core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
